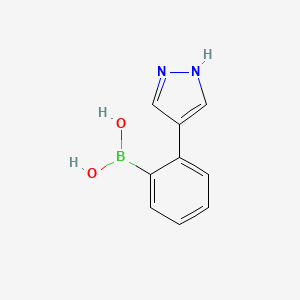
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H9BN2O2 It is a boronic acid derivative that features a pyrazole ring attached to a phenyl ring, which is further bonded to a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-4-yl)phenyl)boronic acid typically involves the reaction of a pyrazole derivative with a phenylboronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form corresponding boronates or boranes.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, phenols, and boronates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (2-(1H-Pyrazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazole ring can interact with various biological targets, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Pyrazol-4-yl)phenylboronic acid
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both the pyrazole ring and the boronic acid group allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H9BN2O2 |
|---|---|
Peso molecular |
187.99 g/mol |
Nombre IUPAC |
[2-(1H-pyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6,13-14H,(H,11,12) |
Clave InChI |
VOSALENVCHKQJP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=CNN=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


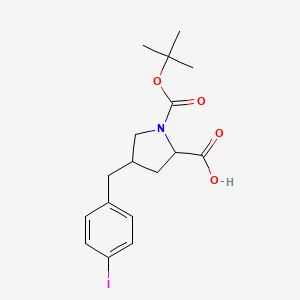
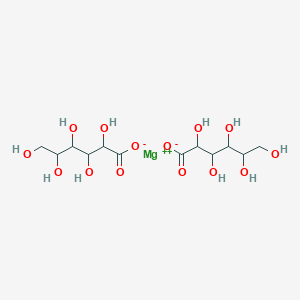

![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
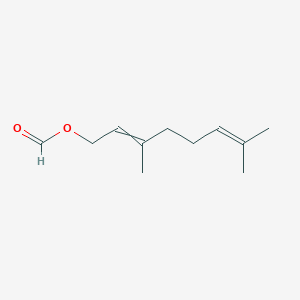
![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)
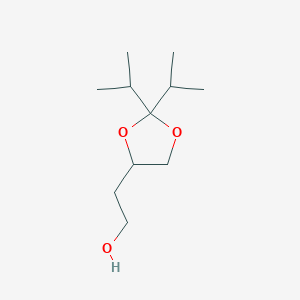
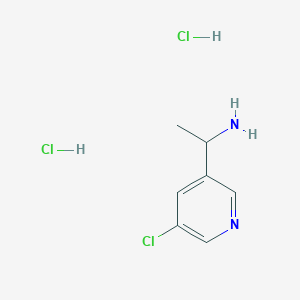
![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
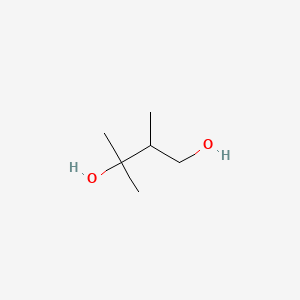
![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)
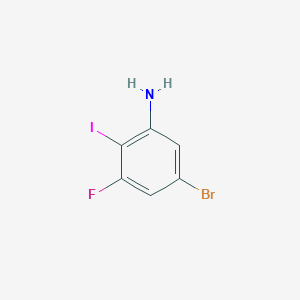
![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
